molecular formula C22H40Br4N2O2 B14558712 N,N'-(Ethane-1,2-diyl)bis(8,9-dibromo-N-methylnonanamide) CAS No. 61797-32-8

N,N'-(Ethane-1,2-diyl)bis(8,9-dibromo-N-methylnonanamide)

Cat. No.: B14558712
CAS No.: 61797-32-8
M. Wt: 684.2 g/mol
InChI Key: VVMSPZFMUGKRLX-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(8,9-dibromo-N-methylnonanamide) is a synthetic organic compound characterized by the presence of bromine atoms and long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(8,9-dibromo-N-methylnonanamide) typically involves the reaction of ethylenediamine with 8,9-dibromo-N-methylnonanoyl chloride. The reaction is carried out in an organic solvent such as toluene, under reflux conditions. The mixture is stirred and heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(8,9-dibromo-N-methylnonanamide) can undergo various chemical reactions, including:

    Oxidation: The bromine atoms can be oxidized to form corresponding bromine oxides.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding a simpler amide structure.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

    Oxidation: Bromine oxides and corresponding amides.

    Reduction: Simplified amides without bromine atoms.

    Substitution: Amides with substituted functional groups.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(8,9-dibromo-N-methylnonanamide) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(8,9-dibromo-N-methylnonanamide) involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(8,9-dibromo-N-methylnonanamide) is unique due to the presence of bromine atoms and long alkyl chains, which confer distinct chemical and biological properties. The bromine atoms enhance its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61797-32-8

Molecular Formula

C22H40Br4N2O2

Molecular Weight

684.2 g/mol

IUPAC Name

8,9-dibromo-N-[2-[8,9-dibromononanoyl(methyl)amino]ethyl]-N-methylnonanamide

InChI

InChI=1S/C22H40Br4N2O2/c1-27(21(29)13-9-5-3-7-11-19(25)17-23)15-16-28(2)22(30)14-10-6-4-8-12-20(26)18-24/h19-20H,3-18H2,1-2H3

InChI Key

VVMSPZFMUGKRLX-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C(=O)CCCCCCC(CBr)Br)C(=O)CCCCCCC(CBr)Br

Origin of Product

United States

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